2,5-Bis(2-methoxyethoxy)terephthalaldehyde
Overview
Description
2,5-Bis(2-methoxyethoxy)terephthalaldehyde is a useful research compound. Its molecular formula is C14H18O6 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoluminescent Oligomers for Organic Luminescent Diodes : Research conducted by González et al. (2007) demonstrated that crossed aldol condensation between acetone and 2,5-bis(octyloxy)-terephthalaldehyde produces new photoluminescent oligomers. These oligomers exhibit promising properties for use in organic luminescent diodes, indicating potential applications in display technology and lighting systems (González, Cabriales, Moggio, & Arias, 2007).
Antioxidant Activities in Novel Derivatives : A study by Muğlu et al. (2020) revealed that novel thio/carbohydrazones and bis-isatin derivatives from terephthalaldehyde exhibit significant antioxidant activities. This research suggests potential applications in medicinal chemistry, particularly for compound 2, which showed the best activity (Muğlu, Yakan, & Bakır, 2020).
Safety and Toxicity Concerns : Bis (2-methoxyethyl) ether, a related compound, was studied by Gad (2014). It was found to be a strong teratogen with low acute toxicity and slight irritation to the eyes and skin. This highlights the importance of safety considerations in the handling and application of these compounds (Gad, 2014).
Antitumor Effects in Clinical Trials : The cytostatic agent A-139, which includes 2,5-Bis(1-Aziridinyl)-3,6-bis(2-methoxyethoxy)-p-benzoquinone, was clinically tested by Brindley et al. (1960). This agent showed significant antitumor effects with mild gastrointestinal toxicity, indicating its potential in cancer treatment (Brindley et al., 1960).
Applications in Energy Storage : Research on improving the safety of lithium-ion batteries through the addition of redox shuttle additives, like 2,5-Di- tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB), was conducted by Leonet et al. (2018). This additive effectively protects batteries from overcharge, demonstrating applications in enhancing the safety and efficiency of energy storage systems (Leonet et al., 2018).
Properties
IUPAC Name |
2,5-bis(2-methoxyethoxy)terephthalaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-3-5-19-13-7-12(10-16)14(8-11(13)9-15)20-6-4-18-2/h7-10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXWISUXODOGOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1C=O)OCCOC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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